molecular formula C6H14Cl2N4 B1453052 [(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride CAS No. 1255717-71-5

[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride

Cat. No.: B1453052
CAS No.: 1255717-71-5
M. Wt: 213.11 g/mol
InChI Key: ZVIQRXFHFIGABK-UHFFFAOYSA-N
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Description

“[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride” is a chemical compound. It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .

Scientific Research Applications

[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride dihydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of acetylcholine on the central nervous system, as well as to investigate the role of muscarinic cholinergic receptors in a variety of physiological processes. This compound dihydrochloride has also been used to study the effects of acetylcholine on learning and memory, as well as to investigate the role of muscarinic cholinergic receptors in the regulation of neurotransmitter release.

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit enzymes, block receptors, or interfere with cellular pathways, leading to their various biological effects .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to their diverse biological activities . For example, indole derivatives can affect pathways related to inflammation, cancer, HIV, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels, such as inhibiting enzyme activity, blocking receptor signaling, and interfering with cellular pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine dihydrochloride . These factors can include temperature, pH, presence of other compounds, and specific conditions within the body.

Advantages and Limitations for Lab Experiments

[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride dihydrochloride has several advantages when used in laboratory experiments. It is a relatively stable compound and is easily synthesized in a variety of solvents. Additionally, it has a low toxicity profile and is not known to cause any adverse effects in humans or animals. However, this compound dihydrochloride has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

The potential future directions for research involving [(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride dihydrochloride are numerous. For example, further research could be conducted to investigate the effects of this compound dihydrochloride on other neurological disorders, such as epilepsy and schizophrenia. Additionally, research could be conducted to investigate the effects of this compound dihydrochloride on cognitive functions, such as attention and memory. Finally, research could be done to investigate the potential therapeutic applications of this compound dihydrochloride, such as the treatment of Alzheimer’s disease and Parkinson’s disease.

Properties

IUPAC Name

1-(4-ethyl-1,2,4-triazol-3-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-3-10-5-8-9-6(10)4-7-2;;/h5,7H,3-4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIQRXFHFIGABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride
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[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride
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[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride
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[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride
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[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride
Reactant of Route 6
[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride

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